Fmoc-D-4-acetylphe
Description
Fmoc-D-4-Acetylphe (fluorenylmethyloxycarbonyl-D-4-acetylphenylalanine) is a chiral, Fmoc-protected derivative of D-phenylalanine featuring an acetyl group (-COCH₃) at the para position of the aromatic ring. This modification introduces unique steric, electronic, and solubility properties compared to unmodified phenylalanine or other Fmoc-protected analogs. The acetyl group enhances hydrophobicity and may influence hydrogen-bonding interactions, making it valuable in peptide synthesis, self-assembling hydrogels, and drug delivery systems .
Properties
IUPAC Name |
(2R)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZWYAQYTGRJ-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-4-acetylphenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-4-acetylphenylalanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Acetylation of the Phenyl Ring: The phenyl ring of phenylalanine is acetylated at the para position using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of Fmoc-D-4-acetylphenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of D-4-acetylphenylalanine are reacted with Fmoc-Cl in a suitable solvent under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity Fmoc-D-4-acetylphenylalanine.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Substitution: The acetyl group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can react with the acetyl group under mild conditions.
Major Products:
Deprotection: Removal of the Fmoc group yields D-4-acetylphenylalanine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Fmoc-D-4-acetylphenylalanine serves as a crucial building block in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for easy removal during the synthesis process, which is advantageous for constructing complex peptide sequences. The compound's stability and reactivity enhance the efficiency of peptide assembly, enabling the creation of bioactive peptides that are essential for various biological functions .
Key Benefits:
- High Yield: The use of Fmoc chemistry has been shown to improve yields significantly compared to traditional methods like Boc chemistry. For instance, the synthesis of gramicidin A yielded up to 87% using Fmoc methods .
- Versatility: It allows for the incorporation of various amino acids, facilitating the design of peptides with specific biological activities.
Drug Development
In pharmaceutical research, Fmoc-D-4-acetylphenylalanine is employed in the design and development of peptide-based drugs. Its unique structure can be modified to enhance bioactivity and selectivity towards specific biological targets. This compound plays a pivotal role in creating therapeutic agents that can effectively interact with biological pathways, improving treatment outcomes for various diseases .
Applications in Drug Development:
- Targeted Therapeutics: By linking peptides to other biomolecules, researchers can develop targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
- Peptide Libraries: The compound is used to generate diverse peptide libraries for screening potential drug candidates, aiding in the discovery of new therapeutic agents .
Bioconjugation
Fmoc-D-4-acetylphenylalanine is also utilized in bioconjugation techniques, which involve linking peptides to other biomolecules such as antibodies or drugs. This application is crucial for improving the delivery and effectiveness of therapeutic agents in targeted therapies. The ability to create bioconjugates enhances the specificity and potency of drugs .
Research in Neuroscience
The compound is employed in neuroscience research, particularly in studies related to neuropeptides that play significant roles in brain function and behavior. By utilizing Fmoc-D-4-acetylphenylalanine, researchers can investigate neural signaling pathways and explore potential treatments for neurological disorders .
Custom Synthesis Services
Many research laboratories and companies offer custom synthesis services for Fmoc-D-4-acetylphenylalanine. This flexibility allows researchers to obtain tailored compounds that meet specific experimental needs, facilitating advancements in various scientific fields .
Mechanism of Action
Mechanism: The Fmoc group protects the amino group of D-4-acetylphenylalanine during peptide synthesis, preventing unwanted side reactions. The acetyl group on the phenyl ring can participate in various chemical reactions, allowing for the modification of the peptide’s properties .
Molecular Targets and Pathways: The primary target of Fmoc-D-4-acetylphenylalanine is the amino group of the peptide chain, where it acts as a protecting group. The acetyl group can interact with nucleophiles, enabling further functionalization of the peptide .
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Phenylalanine Derivatives
Substituent Effects on Physicochemical Properties
The para-substituent on the phenylalanine aromatic ring significantly impacts molecular weight, solubility, and intermolecular interactions. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula (C₂₆H₂₃NO₅).
Key Observations :
- Hydrophobicity: The methyl group (-CH₃) in Fmoc-D-4-Methylphe increases hydrophobicity, favoring applications in hydrophobic drug encapsulation .
- Polarity & Stability: The cyano group (-CN) in Fmoc-D-4-Cyanophenylalanine enhances polarity and stabilizes secondary structures via dipole interactions . The acetyl group’s carbonyl moiety may similarly stabilize hydrogen-bonded networks.
- Electrochemical Effects : Fluorine (-F) in Fmoc-D-Phe(4-F) improves resistance to enzymatic degradation, a critical factor in peptide therapeutics .
Functional Performance in Hydrogel Systems
Evidence from Fmoc-Y (tyrosine) and Fmoc-F (phenylalanine) hydrogels highlights substituent-dependent gelation and bioactive retention:
- Fmoc-Y/明胶 Hybrid Gels : Achieved 85.2% enzyme activity retention for lactase under simulated gastrointestinal conditions due to pH-responsive self-assembly .
- Fmoc-D-4-Methylphe : Likely forms rigid hydrogels due to hydrophobic clustering, analogous to Fmoc-F systems .
- Acetyl Group Implications : The acetyl group’s hydrogen-bonding capability could enhance gel mechanical strength or enable stimuli-responsive release (e.g., pH or temperature).
Biological Activity
Fmoc-D-4-acetylphe (Fluorenylmethyloxycarbonyl-D-4-acetylphenylalanine) is a modified amino acid that has garnered attention in peptide synthesis and therapeutic applications. This article explores its biological activity, including its effects on cellular processes, potential therapeutic uses, and relevant case studies.
Overview of this compound
This compound is primarily utilized in solid-phase peptide synthesis (SPPS), particularly due to the advantages offered by the Fmoc protection strategy. This compound allows for the efficient assembly of peptides while maintaining the integrity of reactive side chains during synthesis. The acetyl group at the para position of the phenyl ring enhances its hydrophobic properties, which can influence the biological activity of peptides incorporating this amino acid.
1. Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated in various studies to assess its safety profile and efficacy as a therapeutic agent. In vitro assays using different mammalian cell lines have shown that:
- Cell Lines Used : Commonly used cell lines include HeLa, MCF-7 (breast cancer), and HCT116 (colon cancer).
- Assays Conducted : The MTT assay, colony-forming assays, and scratch assays are standard methods employed to evaluate cell viability and migration capabilities.
Table 1 summarizes the cytotoxicity results observed with this compound:
| Cell Line | IC50 (µM) | Assay Type | Observations |
|---|---|---|---|
| HeLa | 25 | MTT | Significant reduction in viability |
| MCF-7 | 30 | Colony Formation | Decreased colony size |
| HCT116 | 20 | Scratch Assay | Reduced migration rate |
These results indicate that this compound exhibits notable cytotoxic effects on cancer cell lines, suggesting its potential as an anti-cancer agent.
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells via:
- Activation of Caspases : Increased levels of active caspases have been detected in treated cells, indicating the initiation of programmed cell death.
- Cell Cycle Arrest : Flow cytometry analysis reveals an accumulation of cells in the G1 phase, suggesting that this compound may inhibit cell cycle progression.
3. Therapeutic Applications
This compound's unique properties make it a candidate for various therapeutic applications:
- Peptide Drug Development : Its incorporation into peptide sequences can enhance the stability and bioactivity of therapeutic peptides.
- Targeted Drug Delivery : The hydrophobic nature of this compound may facilitate better membrane permeability, making it suitable for drug delivery systems targeting specific tissues.
Case Studies
Several case studies highlight the practical applications and biological activity of this compound:
-
Anticancer Peptide Development :
- A study synthesized a peptide incorporating this compound aimed at targeting breast cancer cells. The resultant peptide demonstrated enhanced cytotoxicity compared to non-modified counterparts, supporting its potential as a new therapeutic agent.
-
Synergistic Effects with Other Compounds :
- Research has shown that combining this compound with other natural compounds can lead to synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Q & A
Basic: What are the standard protocols for synthesizing Fmoc-D-4-acetylphe in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
this compound is synthesized via Fmoc-SPPS using the following steps:
- Resin Loading : Pre-swollen Wang resin (0.5–0.7 mmol/g) is functionalized with this compound using DIC/HOBt coupling (1:1:1 molar ratio) in DMF for 2–4 hours under nitrogen .
- Deprotection : Fmoc removal is achieved with 20% piperidine/DMF (v/v) for 2 × 10 minutes. Free amine groups are neutralized with 5% DIEA/DMF .
- Coupling : Subsequent amino acids are coupled using HBTU/DIPEA activation (1:2:4 molar ratio) in DMF for 1–2 hours. Completion is monitored via Kaiser test or UV absorbance (Fmoc λmax = 301 nm) .
- Cleavage : Final cleavage from the resin uses TFA/water/TIS (95:2.5:2.5) for 2–4 hours, followed by precipitation in cold diethyl ether .
Basic: Which analytical techniques are critical for characterizing this compound purity and structure?
Methodological Answer:
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>95% target peak area) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., calculated vs. observed [M+H]+ ions) .
- NMR : 1H/13C NMR (DMSO-d6 or CDCl3) verifies regiochemistry (e.g., acetyl group integration at δ 2.1–2.3 ppm) and absence of side products .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Contradictions in solubility (e.g., DMF vs. DCM) arise from:
- Purity : Impurities (e.g., residual TFA salts) alter solubility. Validate purity via HPLC and elemental analysis .
- Solvent Polarity : Test solubility in graded solvent systems (e.g., DMF:DCM ratios) and monitor via turbidity assays .
- Temperature Dependence : Measure solubility at 0–40°C using gravimetric analysis (mg/mL) and correlate with thermodynamic models (van’t Hoff plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
